molecular formula C10H10N2O2S B1684334 TDZD-8 CAS No. 327036-89-5

TDZD-8

Katalognummer: B1684334
CAS-Nummer: 327036-89-5
Molekulargewicht: 222.27 g/mol
InChI-Schlüssel: JDSJDASOXWCHPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TDZD-8, also known as 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, is a small heterocyclic compound. It was first described as a non-ATP competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of glioblastoma and other neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

TDZD-8 has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's inhibition of GSK-3β is crucial because this kinase is involved in the phosphorylation of tau proteins, which are implicated in the pathogenesis of these diseases. Studies have shown that this compound can promote neuroprotection and improve cognitive function in animal models by reducing tau phosphorylation and enhancing neuronal survival .

Cancer Therapy

Research indicates that this compound exhibits potent anti-leukemic properties. It has been shown to induce rapid and selective death of leukemia stem cells and progenitor cells without affecting normal hematopoietic cells. In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability among various leukemia cell lines within a short time frame . The compound's mechanism involves oxidative stress induction specifically in leukemia cells, leading to cell death .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties. Its structure allows for interactions with microbial targets, potentially leading to the development of new antimicrobial agents. Ongoing research is aimed at exploring these properties further to establish effective therapeutic uses against bacterial infections.

Building Block for Heterocyclic Compounds

The thiadiazolidine core of this compound serves as a valuable building block in organic synthesis. It can be utilized to create various derivatives with enhanced biological activities or different pharmacological profiles. Researchers are actively exploring synthetic pathways to modify the compound for improved efficacy against specific targets.

Synthesis of Analogues

Structure-activity relationship (SAR) studies have been conducted to develop analogues of this compound with optimized properties. These studies focus on modifying substituents on the thiadiazolidine ring to enhance antileukemic activity while minimizing toxicity towards normal cells . For example, certain analogues have demonstrated comparable potency in killing acute myelogenous leukemia cells while exhibiting rapid cell death kinetics .

Case Studies and Research Findings

StudyFocusFindings
NeuroprotectionThis compound promotes neuronal survival by inhibiting tau phosphorylation in models of Alzheimer's disease.
Anti-leukemic ActivityDemonstrated selective death of leukemia stem cells with minimal impact on normal cells; rapid onset of action observed.
Oxidative StressInduction of oxidative stress specific to leukemia cells, leading to increased cell death rates compared to healthy cells.

Wirkmechanismus

Target of Action

TDZD-8 primarily targets Glycogen Synthase Kinase 3 beta (GSK-3β) . GSK-3β is a multifunctional serine/threonine protein kinase involved in many fundamental cellular pathways, where it interacts with more than 100 different substrates .

Mode of Action

This compound acts as a non-ATP competitive inhibitor of GSK-3β . It has been proposed that this compound binds closely to residues Arg96, Tyr216, and Lys205 of GSK-3β . The inhibitory activity of this compound is tightly connected to the aromatic ring in N4 and the methyl moiety in N2 .

Biochemical Pathways

The inhibition of GSK-3β by this compound affects multiple biochemical pathways. It has been associated with an early activation of the extracellular signal-regulated kinase (ERK) pathway and increased expression of EGR-1 and p21 genes . A sustained activation of the ERK pathway, a concomitant phosphorylation and activation of ribosomal S6 kinase (p90RSK), and an inactivation of GSK-3β by phosphorylation at Ser 9 have also been observed .

Pharmacokinetics

It’s known that this compound is a selective inhibitor of gsk-3β with an ic50 of 2 μm . It shows less potent activities against Cdk-1/cyclin B, CK-II, PKA, and PKC, with all IC50s of >100 μM .

Result of Action

This compound has been shown to decrease proliferation and induce apoptosis of GL261 glioblastoma cells in vitro, delay tumor growth in vivo, and augment animal survival . It has also been found to inhibit the proliferation and self-renewal of glioblastoma stem cells . Moreover, this compound has been shown to have anti-inflammatory, anti-arthritic, and neuroprotective activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that the compound’s action could be contingent on NMDA receptor signaling . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: TDZD-8 can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TDZD-8 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre therapeutischen Eigenschaften zu verbessern oder ihr Verhalten unter verschiedenen Bedingungen zu untersuchen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu erzielen .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation von this compound zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Thiadiazolidinring einführen können .

Biologische Aktivität

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, commonly referred to as TDZD-8, is a compound recognized for its significant biological activities, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This compound has garnered attention due to its potential therapeutic applications in neurodegenerative diseases and various forms of cancer. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and applications.

Chemical Structure and Properties

This compound has a molecular formula of C₁₀H₁₀N₂O₂S and a molecular weight of approximately 218.26 g/mol. The structure features a five-membered ring containing two nitrogen atoms and one sulfur atom, with a benzyl group at the fourth position and a methyl group at the second position. Its unique structure contributes to its biological activity, particularly its selective inhibition of GSK-3β.

Property Details
Molecular FormulaC₁₀H₁₀N₂O₂S
Molecular Weight218.26 g/mol
Inhibition TargetGSK-3β
Biological ActivitiesNeuroprotection, Anticancer

The primary biological activity of this compound is attributed to its role as a noncompetitive inhibitor of GSK-3β. This inhibition is crucial as GSK-3β is involved in various cellular processes including metabolism, cell signaling, and apoptosis. By inhibiting this kinase, this compound can influence several downstream pathways that are vital in the progression of neurodegenerative diseases and cancer.

Implications of GSK-3β Inhibition

  • Neuroprotection : this compound has shown promise in protecting neurons from apoptosis in models of neurodegeneration.
  • Cancer Therapy : The compound enhances the efficacy of other anticancer agents by modulating key signaling pathways involved in tumor growth and survival.
  • Muscle Therapy : Research indicates that this compound can restore balance in cyclin D3 levels in muscle tissues affected by myotonic dystrophy type 1 (DM1), suggesting its potential role in muscle therapy .

Neurodegenerative Diseases

In studies involving mouse models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function. The compound was found to upregulate claudin proteins in cerebral endothelial cells, enhancing blood-brain barrier integrity .

Cancer Research

Research has demonstrated that this compound can synergistically enhance the effects of other pharmacological agents used in cancer treatment. For instance, it has been shown to improve therapeutic outcomes when combined with traditional chemotherapeutics .

Myotonic Dystrophy Type 1

In preclinical studies on DM1 models, this compound treatment led to significant improvements in muscle strength and function by correcting abnormal RNA splicing associated with the disease . This highlights its potential as a targeted therapy for genetic muscular disorders.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and properties of compounds related to this compound:

Compound Name Structure Features Unique Properties
This compound (4-Benzyl derivative)Benzyl and methyl groupsSelective GSK-3β inhibitor
ThiazolidinedionesThiazolidine ring structurePrimarily used in diabetes management
1,3-ThiazolidineDifferent sulfur positioningUsed as antimicrobial agents
2-MercaptoimidazolineImidazole ring with thiolExhibits diverse biological activities

The specificity of this compound's action against GSK-3β distinguishes it from other similar compounds that may have broader or different targets.

Eigenschaften

IUPAC Name

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-11-9(13)12(10(14)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSJDASOXWCHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399590
Record name TDZD-8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327036-89-5
Record name TDZD-8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione
Reactant of Route 4
Reactant of Route 4
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione
Reactant of Route 5
Reactant of Route 5
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione
Reactant of Route 6
Reactant of Route 6
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.